molecular formula C6H10N2O2S B12886668 2-(Pyrrolidin-1-ylsulfonyl)acetonitrile

2-(Pyrrolidin-1-ylsulfonyl)acetonitrile

Cat. No.: B12886668
M. Wt: 174.22 g/mol
InChI Key: ODPCVGZTEVIPLL-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylsulfonyl)acetonitrile is a chemical compound that features a pyrrolidine ring attached to a sulfonyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylsulfonyl)acetonitrile typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative, followed by the introduction of an acetonitrile group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of Pyrrolidine with Sulfonyl Chloride: Pyrrolidine reacts with a sulfonyl chloride derivative in the presence of a base to form the sulfonyl pyrrolidine intermediate.

    Introduction of Acetonitrile Group: The intermediate is then reacted with an acetonitrile derivative under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylsulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-ylsulfonyl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylsulfonyl)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)acetonitrile: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    Pyrrolidine-2-one: Contains a carbonyl group instead of a nitrile, leading to different chemical properties.

    Pyrrolidine-2,5-dione:

Uniqueness

2-(Pyrrolidin-1-ylsulfonyl)acetonitrile is unique due to the presence of both the sulfonyl and nitrile groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPCVGZTEVIPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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